Cc-223 - 1228013-30-6

Cc-223

Catalog Number: EVT-263396
CAS Number: 1228013-30-6
Molecular Formula: C21H27N5O3
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CC-223 is an orally active, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, metabolism, proliferation, and survival. [] CC-223 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR kinase active site, thereby blocking its activity. [] CC-223 has been extensively studied for its potential as an anti-cancer agent in preclinical and clinical settings. [, , , , , , , ]

Synthesis Analysis

The synthesis of CC-223 involves the optimization of a series of 4,6- or 1,7-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones. [] Detailed procedures and parameters of the synthesis process are outlined in the source publication. []

Molecular Structure Analysis

CC-223 undergoes various metabolic reactions, primarily glucuronidation, O-demethylation, oxidation, and combinations thereof. [] The major metabolite in humans is O-desmethyl CC-223 (M1), formed by O-demethylation. [, ] M1 is further metabolized through similar pathways. [, ]

Mechanism of Action

CC-223 exerts its biological activity by directly inhibiting the kinase activity of both mTORC1 and mTORC2. [, ] This dual inhibition distinguishes it from rapamycin analogs, which primarily target mTORC1 and can lead to compensatory activation of mTORC2. [] By inhibiting both complexes, CC-223 effectively disrupts downstream signaling events mediated by the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation, increased apoptosis, and inhibition of tumor growth. [, , ]

Physical and Chemical Properties Analysis

CC-223 demonstrates good oral bioavailability, allowing for oral administration in preclinical and clinical studies. [, , , , , , , , ] Detailed information regarding its other physical and chemical properties can be found in the source publications. [, , ]

Applications
  • Hematologic Malignancies: Studies show promising activity against multiple myeloma (MM) cell lines, including those resistant to lenalidomide. [] CC-223 induced G1 cell cycle arrest and apoptosis in MM cells, both as a single agent and in synergy with dexamethasone, lenalidomide, and pomalidomide. [] It also demonstrated efficacy in diffuse large B-cell lymphoma (DLBCL) models, particularly in combination with other agents like CC-122 and CC-292. [, ]

    • Prostate cancer: Demonstrated significant tumor growth inhibition in a mouse model of prostate cancer, attributed to mTORC1/2 inhibition and induction of apoptosis. []
    • Hepatocellular carcinoma: Exhibited potent cytotoxic and anti-proliferative effects against various HCC cell lines, inducing apoptosis via mitochondrial dysfunction and ROS production. []
    • Breast cancer: Preclinical data suggest activity in hormone receptor-positive breast cancer, especially with PIK3CA mutations. []
    • Neuroendocrine tumors: Showed potential in managing non-pancreatic NETs, with promising disease control rates and symptom improvement. [, , ]
    • Glioblastoma: Demonstrated single-agent activity and enhanced the efficacy of temozolomide in preclinical models. [, ]
Future Directions
  • Combination Therapies: Further exploration of CC-223 in combination with other targeted therapies, chemotherapies, or immunotherapies is warranted to enhance its efficacy and overcome resistance mechanisms. [, , , ]

  • Biomarker Development: Identifying predictive biomarkers for CC-223 response will be crucial to personalize treatment and improve patient outcomes. [, ] This includes investigating the role of mTOR pathway activation, specific genetic mutations (e.g., PIK3CA, PTEN, BRAF, CTNNB1), and other potential resistance mechanisms. [, , ]

CC-115

Compound Description: CC-115 is a potent, orally available, dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK) []. It targets both mTORC1 and mTORC2 complexes []. CC-115 also inhibits nonsense-mediated decay (NMD), a cellular quality control system that degrades mRNAs containing premature termination codons, leading to activation of the unfolded protein response (UPR) and cell death in multiple myeloma cell lines [].

Relevance: CC-115 is structurally related to CC-223, sharing the same core structure but with additional modifications that confer dual inhibition of mTOR and DNA-PK. This dual inhibition makes CC-115 particularly attractive for treating cancers like glioblastoma, where DNA-PK plays a role in resistance to radiation and temozolomide []. CC-115's additional activity against NMD further distinguishes it from CC-223, potentially expanding its therapeutic application to malignancies susceptible to protein stress, such as multiple myeloma [].

Everolimus

Compound Description: Everolimus is a rapalog, a class of drugs that act as allosteric inhibitors of mTORC1 []. It is FDA-approved for treating pancreatic neuroendocrine tumors (pNET) [].

RAD001

Compound Description: RAD001, also known as everolimus, is an allosteric inhibitor of mTORC1 [].

Relevance: RAD001, like everolimus, is a first-generation mTOR inhibitor with selectivity for mTORC1, in contrast to the dual mTORC1/2 inhibitory activity of CC-223. Preclinical studies have shown that CC-223 exhibits significantly more potent cytotoxic effects against hepatocellular carcinoma cells compared to RAD001, suggesting that dual mTORC1/2 inhibition might be a more effective therapeutic strategy [].

Rapamycin

Compound Description: Rapamycin is a natural macrolide that acts as an allosteric inhibitor of mTORC1 [, , ].

Relevance: Rapamycin is the prototypical mTORC1 inhibitor and serves as a reference point for comparing the activity of newer mTOR inhibitors like CC-223. The development of CC-223 was partly motivated by the limitations of rapamycin and its analogs, which only target mTORC1, leading to feedback activation of mTORC2 and potential resistance mechanisms [, ]. Studies have shown that CC-223, by inhibiting both mTORC1 and mTORC2, demonstrates more potent antiproliferative effects and more complete inhibition of mTOR pathway biomarkers in various cancer cell lines compared to rapamycin [].

O-desmethyl CC-223 (M1)

Compound Description: O-desmethyl CC-223 (M1) is the major metabolite of CC-223 in humans, formed via O-demethylation [, , ]. It exhibits some inhibitory activity against CYP2C9 and CYP2C19 enzymes and is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters [].

Properties

CAS Number

1228013-30-6

Product Name

Cc-223

IUPAC Name

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24)

InChI Key

UFKLYTOEMRFKAD-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

CC-223; CC 223; CC223; onatasertib

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.